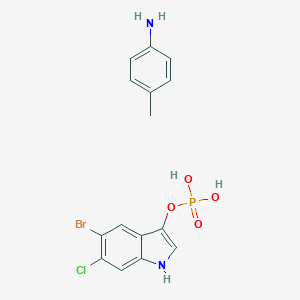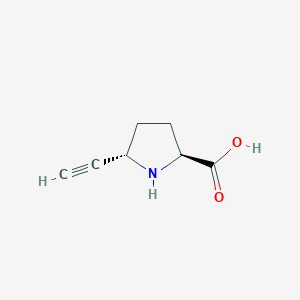
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (S,S)-EtP and has a molecular formula of C7H9NO2.
Mécanisme D'action
The mechanism of action of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that this compound acts as a GABA receptor agonist. GABA is a neurotransmitter that plays a crucial role in the central nervous system. By acting as a GABA receptor agonist, (S,S)-EtP can enhance the inhibitory effects of GABA, leading to its anticonvulsant and analgesic properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid have been extensively studied. This compound has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties. In addition, (S,S)-EtP has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is its potential applications in various fields such as medicinal chemistry. However, there are also limitations to the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid. One of the major future directions is the continued study of its potential applications in medicinal chemistry. In addition, there is a need for further research on the mechanism of action of (S,S)-EtP to fully understand its biochemical and physiological effects. Another future direction is the development of new synthesis methods that can overcome the limitations of the current methods. Finally, there is a need for further research on the potential side effects of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid to ensure its safety for use in various fields.
Méthodes De Synthèse
The synthesis of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid can be achieved through various methods. One of the most common methods is the asymmetric synthesis of (S,S)-EtP using chiral auxiliary. This method involves the use of chiral auxiliaries such as diethyl tartrate to obtain the desired enantiomer. Another method involves the use of a palladium-catalyzed cross-coupling reaction between 5-iodo-2-pyrrolidone and ethynylmagnesium bromide.
Applications De Recherche Scientifique
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields. One of the major scientific research applications of (S,S)-EtP is in the field of medicinal chemistry. This compound has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties.
Propriétés
Numéro CAS |
138957-98-9 |
|---|---|
Nom du produit |
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid |
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h1,5-6,8H,3-4H2,(H,9,10)/t5-,6+/m1/s1 |
Clé InChI |
JWOHRHJMTNGZBX-RITPCOANSA-N |
SMILES isomérique |
C#C[C@@H]1CC[C@H](N1)C(=O)O |
SMILES |
C#CC1CCC(N1)C(=O)O |
SMILES canonique |
C#CC1CCC(N1)C(=O)O |
Synonymes |
D-Proline, 5-ethynyl-, (5R)-rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
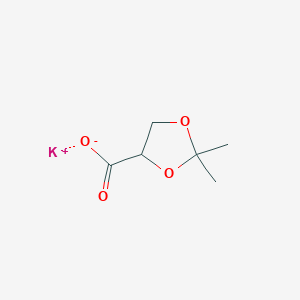
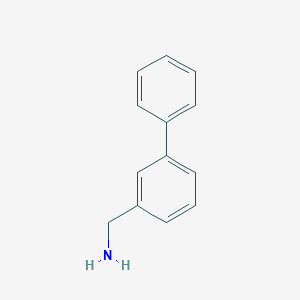
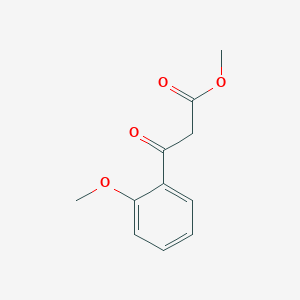
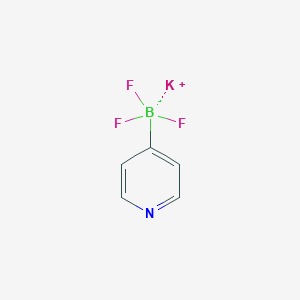
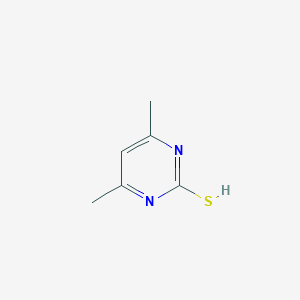
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
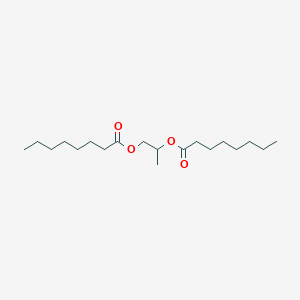
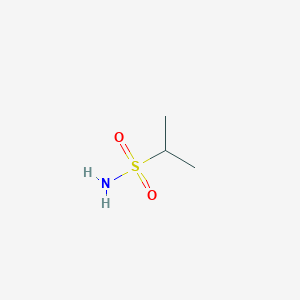

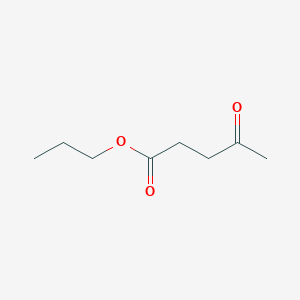
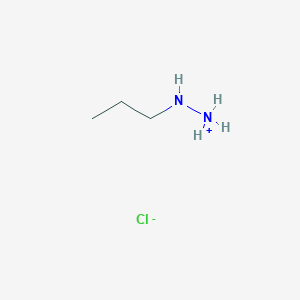
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
